N-(3-bromophenyl)-2-(4-methoxyphenoxy)propanamide

Description

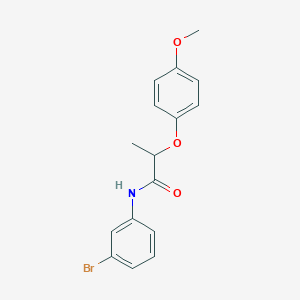

N-(3-bromophenyl)-2-(4-methoxyphenoxy)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 3-bromophenyl group on the nitrogen atom and a 4-methoxyphenoxy group at the second carbon. The bromine atom at the meta position of the phenyl ring introduces steric bulk and electron-withdrawing effects, while the 4-methoxyphenoxy group contributes electron-donating properties via its para-methoxy substituent.

Properties

IUPAC Name |

N-(3-bromophenyl)-2-(4-methoxyphenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO3/c1-11(21-15-8-6-14(20-2)7-9-15)16(19)18-13-5-3-4-12(17)10-13/h3-11H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCQWKIVXMVETJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC=C1)Br)OC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-bromophenyl)-2-(4-methoxyphenoxy)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological properties, including antimicrobial and anti-inflammatory effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula: CHBrNO

- Molecular Weight: 350.21 g/mol

- Functional Groups: Amide, ether, bromine substitution

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by demonstrated its effectiveness against various bacterial strains, showing inhibition zones comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate activity.

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 64 | 15 |

| S. aureus | 32 | 20 |

| P. aeruginosa | 128 | 10 |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. A study published in utilized a murine model of inflammation to assess its efficacy. The compound significantly reduced paw edema in treated mice compared to the control group, suggesting a potential mechanism involving the inhibition of pro-inflammatory cytokines.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of inflammatory mediators.

- Receptor Modulation: It may also interact with various receptors involved in pain and inflammation, potentially modulating their activity.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results showed that the compound effectively inhibited growth in resistant strains of E. coli and S. aureus, highlighting its potential as an alternative therapeutic agent in treating infections caused by resistant bacteria .

Case Study 2: In Vivo Anti-inflammatory Effects

In vivo studies assessed the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model. Results indicated that treatment with this compound resulted in a statistically significant reduction in edema compared to untreated controls, with a reduction rate of approximately 50% at a dosage of 20 mg/kg .

Scientific Research Applications

Scientific Research Applications

-

Synthetic Chemistry

- Precursor for Complex Molecules : This compound serves as a precursor for synthesizing more complex organic molecules, which can be utilized in various chemical reactions including substitution and functionalization reactions.

- Building Block for Drug Development : Its structural components can be modified to create derivatives with enhanced biological activities, making it a valuable building block in pharmaceutical chemistry.

-

Biological Applications

- Anticancer Activity : Studies have indicated that compounds similar to N-(3-bromophenyl)-2-(4-methoxyphenoxy)propanamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, brominated aromatic systems are known to enhance anticancer efficacy due to their ability to interact with cellular targets involved in tumor growth .

- Anti-inflammatory Properties : Research suggests that this compound may possess anti-inflammatory effects, potentially making it useful in treating inflammatory diseases. The methoxy and bromophenyl groups contribute to its ability to modulate inflammatory pathways.

-

Pharmacological Research

- Receptor Modulation : this compound may act on metabotropic glutamate receptors, which are implicated in various neurological conditions such as anxiety and depression. Inhibitors targeting these receptors have shown promise in preclinical studies .

- Antimicrobial Activity : The amide functional group of this compound is associated with antimicrobial properties, indicating potential applications in developing new antimicrobial agents.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Osthole | Natural product; similar methoxy and phenolic groups | Neuroprotective, anticancer |

| N-[4-(bromophenyl)]propanamide | Contains bromobenzene and amide | Antimicrobial, anti-inflammatory |

| 3-Methoxy-N-(phenyl)propanamide | Features methoxy and phenolic structures | Anticancer, analgesic |

Case Studies and Research Findings

- Anticancer Studies : A recent study demonstrated that thieno[2,3-d]pyrimidine derivatives exhibited significant cytotoxic activity against multiple cancer cell lines, suggesting that similar derivatives of this compound may also show comparable potency .

- Anti-inflammatory Activity : Research has shown that compounds featuring brominated phenyl groups effectively reduce inflammatory markers in cellular models. This suggests potential therapeutic benefits for inflammatory conditions associated with chronic diseases.

- Antioxidant Properties : Compounds related to this compound have been evaluated for their antioxidant capacity, showing protective effects against oxidative stress in cellular assays. This property is crucial for developing treatments for diseases characterized by oxidative damage.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

- Halogen Substitution: N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide (): Replacing bromine with chlorine reduces steric hindrance but maintains moderate electron-withdrawing effects. This compound, an ibuprofen derivative, highlights how halogen position (meta vs. para) and alkyl substituents (e.g., 4-isobutylphenyl) influence analgesic activity .

- Aromatic Ether vs. Sulfonyl Groups: N-[3,4-(Methylenedioxy)benzyl]-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (): The sulfonyl group in this Pseudomonas inhibitor improves binding affinity through strong hydrogen-bonding interactions, contrasting with the target’s phenoxy ether, which may prioritize lipophilicity .

Data Table: Key Comparisons of Structural Analogs

Structure-Activity Relationships (SAR) and Trends

- Electron-Donating vs. Withdrawing Groups :

- Halogen Position :

- Backbone Flexibility: Propanamide derivatives with rigid substituents (e.g., triazoles in ) exhibit enhanced NLO properties, suggesting the target’s phenoxy group could be optimized for similar applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-bromophenyl)-2-(4-methoxyphenoxy)propanamide, and how are reaction conditions optimized to maximize yield and purity?

- Answer: The synthesis typically involves multi-step organic reactions, starting with coupling between 3-bromoaniline and a phenoxypropanoyl chloride derivative. Key steps include amide bond formation and ether linkage establishment. Optimization focuses on temperature (e.g., 0–60°C), solvent selection (e.g., dichloromethane or THF), and reaction time (12–24 hours). Catalysts like triethylamine are used to enhance efficiency. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how do they confirm structural integrity?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, confirming the bromophenyl, methoxyphenoxy, and propanamide groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Thin-Layer Chromatography (TLC) monitors reaction progress, while High-Performance Liquid Chromatography (HPLC) assesses purity. Infrared (IR) spectroscopy detects functional groups like C=O (amide) and C-O (ether) .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound in drug discovery research?

- Answer: Initial screening includes:

- Enzyme inhibition assays (e.g., kinase or protease targets) to identify mechanistic pathways.

- Cytotoxicity studies (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential.

- Anti-inflammatory testing (COX-2 inhibition) and antimicrobial screening (MIC determination against E. coli, S. aureus). Dose-response curves (IC₅₀ values) quantify potency .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway of this compound to address low yield in the final coupling step?

- Answer: Strategies include:

- Solvent optimization : Switching from polar aprotic (DMF) to non-polar solvents (CH₂Cl₂) to reduce side reactions.

- Catalyst screening : Testing coupling agents like HATU or EDCI for improved amide bond formation.

- Temperature control : Lowering reaction temperature to minimize decomposition.

- Intermediate purification : Pre-purifying precursors via flash chromatography to eliminate impurities .

Q. What strategies are employed to resolve discrepancies in reported biological activities of this compound across different in vitro models?

- Answer: Contradictions may arise from assay conditions (e.g., serum concentration, cell line variability). Solutions include:

- Standardized protocols : Repeating assays under identical conditions (pH, temperature, incubation time).

- Metabolic stability testing : Using liver microsomes to assess compound degradation.

- Orthogonal assays : Validating results with alternative methods (e.g., fluorescence-based vs. colorimetric assays) .

Q. How does computational modeling contribute to understanding the structure-activity relationship (SAR) of this compound derivatives?

- Answer: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases). Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. QSAR models correlate structural modifications (e.g., bromine substitution) with bioactivity trends .

Q. What experimental approaches are used to determine the metabolic stability of this compound in preclinical development?

- Answer: Key methods include:

- In vitro microsomal assays : Incubating the compound with liver microsomes (human/rat) to measure half-life (t₁/₂).

- CYP450 inhibition studies : Identifying cytochrome P450 interactions using fluorogenic substrates.

- Plasma stability testing : Monitoring degradation in plasma over 24 hours .

Q. How do researchers validate target engagement specificity when this compound shows off-target effects in kinase inhibition assays?

- Answer: Techniques include:

- Selectivity panels : Screening against a kinase panel (e.g., 100+ kinases) to identify off-target hits.

- Competitive binding assays : Using ATP analogs (e.g., ADP-Glo™) to confirm competitive/non-competitive inhibition.

- CRISPR knockouts : Validating activity in cell lines with target gene deletions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.